molecular formula C19H20N4O2S B2912748 Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034497-19-1

Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2912748
CAS RN: 2034497-19-1
M. Wt: 368.46
InChI Key: JVXDJOOFDNXHAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .

Antimicrobial Activity

Some benzothiazole compounds have been found to possess antimicrobial activity . However, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate this antimicrobial activity .

Anti-Cancer Compounds

Benzothiazole derivatives have been studied for their potential as anti-cancer compounds . For example, treatment of certain cells with a benzothiazole derivative induced S phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and subsequently induced mitochondrial dysfunction to induce cell apoptosis .

Synthesis of New Drugs

Benzothiazole is an important synthon in the development of new drugs . Its derivatives show a broad range of chemical and biological properties, making it a valuable component in drug development .

Mechanism of Resistance Studies

Studies on benzothiazole derivatives also provide insights into the mechanisms of resistance of anti-TB drugs . Understanding these mechanisms can help in the development of more effective treatments .

Structure-Activity Relationships

Research on benzothiazole derivatives contributes to our understanding of structure-activity relationships . This knowledge can guide the design of more potent inhibitors with enhanced anti-tubercular activity .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain.

Mode of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that it may interfere with the enzymatic activity of COX-1, thereby reducing the production of prostaglandins.

Biochemical Pathways

The compound, by potentially inhibiting COX-1, may affect the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-1, the compound could reduce the levels of prostaglandins, thereby potentially affecting processes such as inflammation and pain sensation.

Result of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that it may lead to a reduction in the levels of prostaglandins, which could potentially result in reduced inflammation and pain sensation.

Future Directions

Future research could focus on further exploring the anti-inflammatory properties of similar compounds . Molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-9-18(22-13(2)21-12)25-15-5-7-23(8-6-15)19(24)14-3-4-16-17(10-14)26-11-20-16/h3-4,9-11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXDJOOFDNXHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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